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Compound of Interest

Compound Name: Fmoc-Thr(Trt)-OH

Cat. No.: B557295 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-α-Fmoc-O-trityl-L-threonine

(Fmoc-Thr(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This

document outlines its chemical properties, its role and advantages in peptide synthesis, and a

detailed experimental protocol for its use.

Core Data Presentation
The fundamental properties of Fmoc-Thr(Trt)-OH are summarized below. This data is essential

for calculating molar equivalents during synthesis and for characterizing the compound.

Parameter Value Citations

CAS Number 133180-01-5 [1][2][3][4][5]

Molecular Weight 583.67 g/mol [3][5]

583.68 g/mol [1]

583.69 g/mol [4]

583.7 g/mol [2]

Molecular Formula C₃₈H₃₃NO₅ [2][3]

Synonyms N-α-Fmoc-O-trityl-L-threonine [2][3]
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The Role of Protecting Groups in Peptide Synthesis
Solid-phase peptide synthesis is a stepwise process that relies on the sequential addition of

amino acids to a growing peptide chain anchored to a solid support. To ensure the correct

sequence and prevent unwanted side reactions, temporary and permanent protecting groups

are employed.

Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile temporary protecting group

for the α-amino group of the amino acid.[6] It remains intact during the coupling reaction and

is selectively removed at the beginning of each synthesis cycle with a mild base, typically a

solution of piperidine in DMF, to allow for the next amino acid to be coupled.[7]

Trt (Trityl) Group: The trityl group is an acid-labile permanent protecting group used here to

mask the hydroxyl side chain of the threonine residue.[6] This prevents the side chain from

participating in unwanted reactions during synthesis. The Trt group offers distinct advantages

over the more traditional tert-butyl (tBu) group. It is significantly more sensitive to acid,

allowing for its removal under milder acidic conditions.[8][9] This property is particularly

useful for synthesizing fully protected peptide fragments and can lead to purer final products,

especially in complex or long sequences.[9] The steric bulk of the trityl group can also help to

disrupt peptide aggregation during synthesis.[8]

Experimental Protocol: Fmoc Solid-Phase Peptide
Synthesis (SPPS)
This section details a generalized protocol for the manual synthesis of a peptide on a solid

support resin using Fmoc-Thr(Trt)-OH as one of the constituent amino acids.

Materials:

Fmoc-Rink Amide resin (or other suitable resin)

Fmoc-protected amino acids (including Fmoc-Thr(Trt)-OH)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)
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Piperidine

Coupling Reagent (e.g., HBTU/HCTU)

Base for activation (e.g., N,N-Diisopropylethylamine - DIPEA)

Cleavage Cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane

- TIPS)[10]

Cold methyl t-butyl ether

Methodology:

Resin Preparation (Swelling):

Place the desired amount of resin in a reaction vessel.

Wash the resin with DMF, followed by DCM, and then again with DMF.

Swell the resin in DMF for at least 1 hour to ensure accessibility of the reactive sites.[11]

First Amino Acid Loading (if starting with a bare resin):

If not using a pre-loaded resin, the first Fmoc-amino acid is coupled to the resin. This

protocol assumes a pre-loaded resin for subsequent steps.

SPPS Cycle (for each amino acid):

a. Fmoc Deprotection:

Drain the DMF from the swollen resin.

Add a 20% solution of piperidine in DMF to the resin.[7]

Agitate the mixture for 15-30 minutes to remove the Fmoc group.[7]

Drain the piperidine solution and wash the resin thoroughly with DMF (5-6 times) to

remove all traces of piperidine.
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b. Amino Acid Coupling:

In a separate vial, dissolve the next Fmoc-amino acid (e.g., Fmoc-Thr(Trt)-OH) (3 eq.),

a coupling agent like HCTU (3 eq.), and a base like DIPEA (6 eq.) in DMF.

Add the activated amino acid solution to the deprotected resin.

Agitate the mixture for 1-2 hours to ensure complete coupling.[7]

Drain the coupling solution and wash the resin thoroughly with DMF and then DCM.

(Optional) Perform a ninhydrin test to confirm the completion of the coupling reaction.

c. Repeat:

Repeat the deprotection and coupling steps for each amino acid in the desired peptide

sequence.

Final Fmoc Deprotection:

After the final amino acid has been coupled, perform one last Fmoc deprotection step as

described in 3a.

Cleavage and Global Deprotection:

Wash the peptide-resin with DCM and dry it thoroughly.

Prepare the cleavage cocktail. Reagent B is particularly effective for peptides containing

Trt-protected residues.[10]

Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

[7] This step cleaves the peptide from the resin and removes the side-chain protecting

groups, including the Trt group from threonine.[11]

Filter the resin and collect the filtrate containing the peptide.

Wash the resin with a small amount of fresh TFA.

Peptide Precipitation and Purification:
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Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold methyl t-

butyl ether.

Centrifuge or filter to collect the precipitated peptide.

Wash the peptide with cold ether.

The crude peptide can then be purified using techniques such as reverse-phase high-

performance liquid chromatography (RP-HPLC).

Workflow Visualization
The following diagram illustrates the cyclical nature of the Fmoc solid-phase peptide synthesis

process. This represents a chemical synthesis workflow.
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Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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